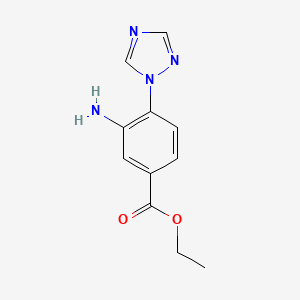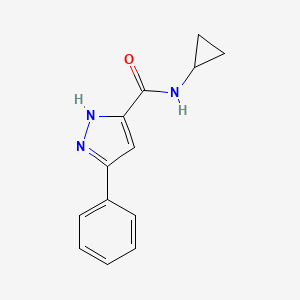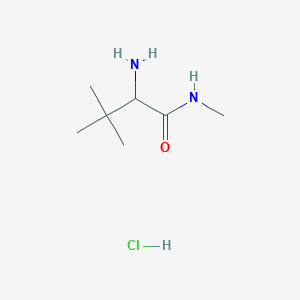
Ethyl 4-(2-pyridinyl)-1H-1,2,3-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound . This intermediate is then subjected to oxidation using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides . A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, leading to the formation of another intermediate . Finally, this intermediate undergoes a reaction with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production methods for ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its binding properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles like TMSCN . Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of hybrid drugs and other bioactive molecules.
Biology: Exhibits anti-inflammatory and antimalarial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a building block for complex chemical synthesis.
Mecanismo De Acción
The mechanism of action of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity . This binding can inhibit or activate specific biological pathways, leading to the compound’s observed effects, such as anti-inflammatory and antimalarial activities .
Comparación Con Compuestos Similares
Ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits anti-fibrotic activities.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Also shows anti-fibrotic properties.
N-(pyridin-2-yl)amides: Formed via C–C bond cleavage and exhibit different biological activities.
The uniqueness of ethyl 5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate lies in its combination of the triazole and pyridine rings, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H10N4O2 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
ethyl 5-pyridin-2-yl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9-8(12-14-13-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H,12,13,14) |
Clave InChI |
DTMGEJSEMADCHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNN=C1C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)







![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)

![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)

